molecular formula C7H12Cl3NO2 B12740991 Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- CAS No. 52782-35-1

Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-

Cat. No.: B12740991
CAS No.: 52782-35-1
M. Wt: 248.5 g/mol
InChI Key: XJURVJRJBRYKDR-UHFFFAOYSA-N
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Description

Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a butanamide backbone with a trichloro-hydroxypropyl substituent, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- typically involves the reaction of butanamide with a trichloro-hydroxypropylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process also involves rigorous quality control measures to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloro-oxides, while reduction can produce less chlorinated butanamides. Substitution reactions can result in a variety of functionalized butanamides.

Scientific Research Applications

Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloro-hydroxypropyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-nitrophenoxy)ethyl)butanamide
  • Butanamide, N,N’-1,4-phenylenebis[3-oxo-, coupled with diazotized reduced 4-nitrobenzenamine-propylenediamine-2,4,6-trichloro-1,3,5-triazine reaction products, lactates, methanesulfonates]

Uniqueness

Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is unique due to its specific trichloro-hydroxypropyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52782-35-1

Molecular Formula

C7H12Cl3NO2

Molecular Weight

248.5 g/mol

IUPAC Name

N-(2,2,3-trichloro-1-hydroxypropyl)butanamide

InChI

InChI=1S/C7H12Cl3NO2/c1-2-3-5(12)11-6(13)7(9,10)4-8/h6,13H,2-4H2,1H3,(H,11,12)

InChI Key

XJURVJRJBRYKDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(CCl)(Cl)Cl)O

Origin of Product

United States

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